

# The Evolving Landscape of M1/M4 Muscarinic Agonists: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | M1/M4 muscarinic agonist 2 |           |
| Cat. No.:            | B15136600                  | Get Quote |

#### For Immediate Release

The pursuit of novel therapeutic agents for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease has seen a resurgence of interest in the muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes. Activation of these receptors holds the promise of addressing both the cognitive and psychotic symptoms associated with these conditions, potentially offering a new paradigm in treatment. This technical guide provides an in-depth look at the pharmacological profiles of emerging M1/M4 agonists, with a focus on key compounds that are paving the way in clinical development.

# Core Pharmacological Data of Emerging M1/M4 Agonists

The table below summarizes the available quantitative data for prominent emerging M1/M4 agonists. It is important to note that while some compounds have detailed preclinical data in the public domain, others, particularly those in active clinical development, have more limited publicly available pharmacological metrics.



| Compound                 | Target(s)                                       | Binding<br>Affinity (Ki,<br>nM)                | Functional<br>Potency<br>(EC50, nM)                                     | Efficacy<br>(%Emax vs.<br>ACh)                                          | Selectivity<br>Profile                                                              |
|--------------------------|-------------------------------------------------|------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Xanomeline               | M1/M4<br>Agonist                                | M1: 82[1] M2:<br>- M3: - M4:<br>39.81[1] M5: - | M1: 30.9[2]<br>M2: 1700[2]<br>M3: 8500[2]<br>M4: 14.1[2]<br>M5: 1800[2] | M1: 90%[3]<br>M2: 44%[3]<br>M3: 90%[3]<br>M4: 90%[3]<br>M5: 50%[3]      | Preferential<br>agonist<br>activity at M1<br>and M4<br>receptors.[4]                |
| Emraclidine<br>(CVL-231) | M4 Positive<br>Allosteric<br>Modulator<br>(PAM) | Not publicly<br>available                      | Not publicly<br>available                                               | Potentiates<br>the effect of<br>acetylcholine<br>at the M4<br>receptor. | Highly selective for the M4 receptor.[6][7]                                         |
| NBI-1117568              | M4<br>Orthosteric<br>Agonist                    | Not publicly<br>available                      | Not publicly<br>available                                               | Not publicly<br>available                                               | Selective for<br>the M4<br>receptor.[9]<br>[10][11][12]<br>[13][14][15]<br>[16][17] |

# **Key Signaling Pathways**

The therapeutic effects of M1 and M4 receptor agonists are mediated through distinct G-protein coupled signaling cascades. The following diagrams illustrate these canonical pathways.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

### Foundational & Exploratory





- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Nxera Pharma Notes Positive Phase 2 Data for Partnered Schizophrenia Candidate NBI-1117568 - BioSpace [biospace.com]
- 10. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]
- 13. biopharmaapac.com [biopharmaapac.com]
- 14. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia [prnewswire.com]
- 15. Encouraging Phase 2 Results of NBI-1117568 in Adult Schizophrenia Show Potential Efficacy [synapse.patsnap.com]
- 16. Nxera Pharma's Partner Neurocrine Biosciences Initiates Phase 3 Registrational Program of NBI-1117568 as a Potential Treatment for Adults with Schizophrenia BioSpace [biospace.com]
- 17. Nxera Pharma's Partner Neurocrine Biosciences Initiates [globenewswire.com]
- To cite this document: BenchChem. [The Evolving Landscape of M1/M4 Muscarinic Agonists: A Pharmacological Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136600#pharmacological-profile-of-emerging-m1-m4-agonists]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com